The compound 2,6-Dibromo-4-cyclohexylaniline, a derivative of cyclohexylaniline, has garnered attention in scientific research due to its structural similarity to biologically active compounds. Cyclohexylaniline itself has been studied extensively for its potential applications in various fields, including medicine and organic synthesis. The following analysis delves into the mechanism of action and applications of cyclohexylaniline and its derivatives, drawing from the findings of several research studies.
Based on analogous structures like 2,6-dibromo-4-methylaniline [], 2,6-dibromo-4-butylaniline [], and 2,6-dibromo-4-nitroaniline [], we can predict that 2,6-Dibromo-4-cyclohexylaniline would likely be almost planar. The bulky cyclohexyl group at the para position might introduce steric hindrance, potentially influencing the planarity and its interactions in the crystal lattice. The presence of bromine atoms and the amino group could facilitate intermolecular interactions, such as hydrogen bonding (N—H⋯Br or N—H⋯N) and halogen bonding (Br⋯Br), impacting the compound's crystal packing and physical properties.
Cyclohexylaniline has been identified as an effective inhibitor of the aromatase enzyme, which is crucial in the aromatization of testosterone and androstenedione to estrogens. A study found that 4-cyclohexylaniline exhibited competitive inhibition with a Ki value of 0.14 microM for both substrates, indicating a high affinity for the enzyme1. This inhibition is more potent than that of d-aminoglutethimide, a known aromatase inhibitor. The binding of 4-cyclohexylaniline to the enzyme results in a type II spectral change, suggesting coordination to the heme-iron of the aromatase cytochrome P-4501. This specificity towards aromatase makes cyclohexylaniline a compound of interest in the development of new therapeutic agents for diseases related to estrogen synthesis.
In the cardiovascular system, cyclohexylamine, a related compound, has been shown to exert sympathomimetic effects by causing the release of neuronally stored catecholamines2. This action is indirect and is dependent on the integrity of catecholamine stores and the neural uptake mechanism. The cardiovascular effects of cyclohexylamine are significant because it is a metabolite of cyclamate, a non-nutritive sweetener, highlighting the importance of understanding the pharmacological actions of such metabolites2.
The inhibition of aromatase by 4-cyclohexylaniline suggests potential applications in the treatment of estrogen-dependent conditions, such as certain types of breast cancer. By reducing estrogen synthesis, 4-cyclohexylaniline could serve as a therapeutic agent, offering an alternative to other aromatase inhibitors with more complex structures1.
Cyclohexylamine has been found to be an efficient organocatalyst for the synthesis of 2-amino-4H-chromene derivatives through a multicomponent reaction involving salicylaldehydes, active methylene compounds, and nitroalkanes3. This reaction occurs at ambient temperature and under solvent-free conditions, making it an environmentally friendly and cost-effective method for producing these compounds, which have various applications in dyes, pigments, and pharmaceuticals3.
Cycloheximide, another derivative, is known for its role as a glutarimide antibiotic that inhibits peptide synthesis on ribosomes. The mechanism involves affecting the binding, movement, and release of transfer RNA from ribosomes, as well as inhibiting both the initiation and extension of peptide chains4. This broad impact on protein synthesis makes cycloheximide a valuable tool in biochemical research, particularly in studying ribosomal function and protein synthesis4.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4